Dichloro-(2-chloro-phenoxy)-phosphane

Description

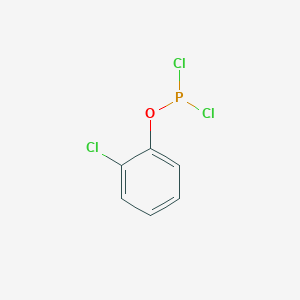

Dichloro-(2-chloro-phenoxy)-phosphane is an organophosphorus compound characterized by a central phosphorus atom bonded to two chlorine atoms and a 2-chloro-phenoxy group. The 2-chloro-phenoxy substituent likely enhances electron-withdrawing effects, influencing its stability and interaction with biological or chemical targets .

Properties

IUPAC Name |

dichloro-(2-chlorophenoxy)phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3OP/c7-5-3-1-2-4-6(5)10-11(8)9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYDEJFYQRLYCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OP(Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446114 | |

| Record name | AGN-PC-0NBQKB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56225-92-4 | |

| Record name | AGN-PC-0NBQKB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorophenoxydichlorophosphine can be synthesized through the reaction of 2-chlorophenol with phosphorus trichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The general reaction is as follows:

C6H4ClOH+PCl3→C6H4ClO-PCl2+HCl

Industrial Production Methods

In industrial settings, the production of 2-chlorophenoxydichlorophosphine involves large-scale reactors where 2-chlorophenol and phosphorus trichloride are reacted under controlled temperatures and pressures. The reaction is exothermic, and cooling systems are employed to maintain the desired reaction temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenoxydichlorophosphine undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols, replacing the chlorine atoms.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-chlorophenol and phosphoric acid derivatives.

Oxidation: It can be oxidized to form phosphine oxides.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.

Hydrolysis Conditions: Water or aqueous solutions under acidic or basic conditions.

Major Products

Substitution Products: Depending on the nucleophile, products such as 2-chlorophenoxyamines, 2-chlorophenoxy alcohols, and 2-chlorophenoxy thiols can be formed.

Hydrolysis Products: 2-Chlorophenol and phosphoric acid derivatives.

Oxidation Products: Phosphine oxides.

Scientific Research Applications

2-Chlorophenoxydichlorophosphine is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of organophosphorus compounds and as a reagent in organic synthesis.

Biology: In the study of enzyme inhibitors and as a tool for modifying biological molecules.

Medicine: Potential use in the development of pharmaceuticals, particularly those involving phosphorus-containing compounds.

Industry: Used in the production of pesticides, flame retardants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-chlorophenoxydichlorophosphine involves its reactivity with nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the substitution of chlorine atoms and the formation of new phosphorus-containing compounds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Dichloro(phenyl)phosphine (CAS 644-97-3)

- Structure : Features a phosphorus atom bonded to two chlorine atoms and a phenyl group.

- Key Properties: Reactivity: Acts as a precursor for synthesizing phosphine ligands and organometallic catalysts. Physicochemical Data: Higher volatility compared to bulkier phosphanes due to the absence of oxygen-containing substituents .

(2,4-Dichlorobenzyl)triphenylphosphonium Chloride

- Structure : Contains a triphenylphosphonium core with a 2,4-dichlorobenzyl substituent.

- Applications : Used in phase-transfer catalysis and as an intermediate in bioactive molecule synthesis.

- Comparison: The triphenylphosphonium moiety enhances cationic character, unlike the neutral dichloro-(2-chloro-phenoxy)-phosphane. However, both compounds leverage chlorinated aromatic groups for electronic modulation .

Chloromethylphosphane Oxides

- Structure : Phosphane oxides with chloromethyl substituents (e.g., chloromethyldichlorophosphane sulfide, CAS 1983-27-3).

- Synthesis : Produced via reactions such as chlorination of phosphine precursors or thiolation pathways .

- Reactivity : Serve as intermediates in agrochemical and pharmaceutical synthesis. Their oxidation state (P=O or P=S) differentiates them from the target compound’s reduced phosphorus center .

Key Observations :

- Chlorinated ligands enhance binding to proteins (Ksv ≈ 10⁴ M⁻¹) and DNA (Ksv ≈ 10³ M⁻¹), suggesting that the 2-chloro-phenoxy group in the target compound may similarly interact with biological macromolecules .

- Time-dependent enzyme inhibition (e.g., DHFR) highlights the importance of substituent electronic effects on drug efficacy .

Physicochemical Properties and Stability

Solubility and Hydrophilicity

- Dichloro(phenyl)phosphine : Hydrophobic due to the phenyl group; soluble in organic solvents.

- Phosphane Oxides : Increased polarity (P=O) improves aqueous solubility compared to phosphanes.

- Target Compound: The 2-chloro-phenoxy group may balance hydrophobicity and moderate polarity, akin to dichlorobenzene derivatives (logP ~2.5–3.0) .

Thermal Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.